Increased Steric Bulk and Lipophilicity vs. Unsubstituted Parent Scaffold
The 3,3-dimethyl substitution on the morpholine ring of the target compound (C9H18ClNO, MW 191.70) introduces a significant increase in steric bulk and lipophilicity compared to the unsubstituted octahydrocyclopenta[b]morpholine scaffold (C7H13NO, MW 127.18) . This structural modification is predicted to increase the computed LogP (cLogP) and topological polar surface area (TPSA), altering the molecule's position in CNS multiparameter optimization (MPO) space. The calculated cLogP for the parent scaffold is approximately 0.4 [1], while the addition of two methyl groups in the target compound is expected to increase cLogP by approximately 1.0 log unit, a substantial shift influencing membrane permeability and P-glycoprotein efflux susceptibility [2].
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 191.70 g/mol; Predicted cLogP ≈ 1.4 |
| Comparator Or Baseline | Octahydrocyclopenta[b]morpholine (CAS 1018639-83-2): MW = 127.18 g/mol; Predicted cLogP ≈ 0.4 |
| Quantified Difference | ΔMW = +64.52 g/mol; ΔcLogP ≈ +1.0 |
| Conditions | In silico prediction based on atomic contributions; cLogP data sourced from XLogP3 model for the parent compound [1]. |
Why This Matters
This difference in lipophilicity is critical for optimizing blood-brain barrier penetration and reducing metabolic clearance, two key challenges in CNS drug development.
- [1] PubChem. XLogP3 data for CID 5355713, the parent scaffold of the comparator. 2024. View Source
- [2] Wager, T.T., et al. 'Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes.' ACS Chemical Neuroscience, 2010. (Referenced for the relationship between cLogP and CNS drug properties). View Source
